![molecular formula C12H14ClNO3S B2512716 methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 551910-46-4](/img/structure/B2512716.png)
methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
“Methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, have been investigated as corrosion inhibitors. These molecules can protect metals from degradation caused by environmental factors such as moisture, acids, and salts. By forming a protective layer on metal surfaces, they prevent or reduce corrosion. Researchers have explored the potential of thiophene-based compounds in various industrial applications, including coatings for pipelines, storage tanks, and other metal structures .
Organic Semiconductors
Thiophene-containing molecules play a crucial role in organic electronics. They are used in the development of organic semiconductors, which find applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows efficient charge transport, making them valuable components in electronic devices .
Medicinal Chemistry
Thiophene derivatives exhibit diverse pharmacological properties. Some of these compounds have shown promise as potential drugs. For instance:
- Antihypertensive and Anti-Atherosclerotic Effects : Some compounds with thiophene rings may impact blood pressure regulation and cardiovascular health .
Synthetic Strategies
Researchers have developed various synthetic methods to access thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly employed. These reactions allow the construction of diverse thiophene frameworks, enabling the design of novel compounds with tailored properties .
Regioregular Polymers
Thiophene-based polymers have attracted attention due to their optoelectronic properties. For instance, regioregular polymers containing 4,4’-dioctyl-2,2’-bithiophene-5,5’-diyl and other thiophene units have been synthesized. These polymers find applications in organic photovoltaics and other electronic devices .
Structure-Based Drug Design
The unique structural features of thiophene derivatives make them valuable in drug discovery. Researchers explore modifications to the thiophene core to enhance drug efficacy, selectivity, and bioavailability. By incorporating thiophene moieties into drug candidates, medicinal chemists aim to improve therapeutic outcomes .
properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCRFVOYMSUXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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